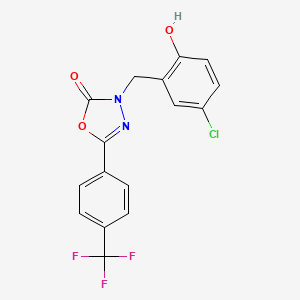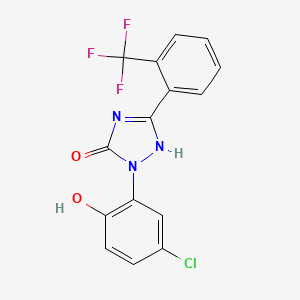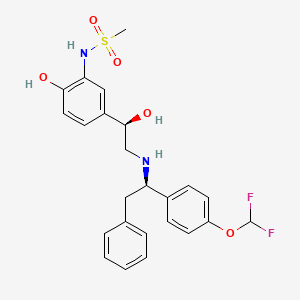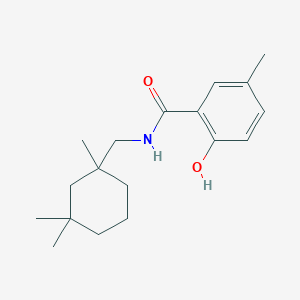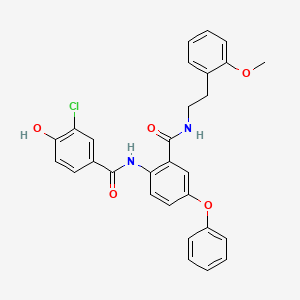
Benzamide, 2-((3-chloro-4-hydroxybenzoyl)amino)-N-(2-(2-methoxyphenyl)ethyl)-5-phenoxy-
Übersicht
Beschreibung
BMS-856 is a compound displaying low nanomolar inhibition of 17beta-HSD3 enzymatic activity. It displays potent inhibition of 17beta-HSD3-mediated cellular conversion of AdT to testosterone and inhibited the 17beta-HSD3-mediated conversion of testosterone necessary to promote AR-dependent transcription. BMS-856 is usedful for endocrine therapy of prostate cancer (PCa) which relies on agents which disrupt the biosynthesis of testosterone in the testis and/or by direct antagonism of active hormone on the androgen receptor (AR) in non-gonadal target tissues of hormone action such as the prostate.
Wissenschaftliche Forschungsanwendungen
Gastrokinetic Activity : Benzamide derivatives, including the mentioned compound, have been studied for their gastrokinetic activity. Kato et al. (1992) found that certain benzamide derivatives showed potent in vivo gastric emptying activity (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Biological Activity : Kato et al. (1996) synthesized and evaluated the biological activity of benzamide derivatives as metabolites of mosapride, a gastroprokinetic agent, observing their binding affinity to serotonin-4 receptors (Kato, Morie, & Yoshida, 1996).
Neuroleptic Activity : Iwanami et al. (1981) designed benzamide derivatives as potential neuroleptics, evaluating their effects on apomorphine-induced stereotyped behavior in rats (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antimicrobial and Antioxidant Activities : Yang et al. (2015) isolated a new benzamide from Streptomyces and investigated its antimicrobial and antioxidant activities (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Synthesis and Cytotoxicity : Hour et al. (2007) explored the synthesis and cytotoxicity of benzamides against various cancer cell lines, highlighting their potential in cancer research (Hour, Yang, Lien, Kuo, Huang, 2007).
Antibacterial Activity : Zadrazilova et al. (2015) evaluated the bactericidal activity of benzamides against methicillin-resistant Staphylococcus aureus (MRSA), finding them to be effective (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).
Gastrointestinal Prokinetic Activity : Sakaguchi et al. (2001) synthesized novel benzamide derivatives with amphoteric side chains, showing gastro- and colon-prokinetic activities through intravenous administration to conscious dogs (Sakaguchi, Iwsaki, Iwanaga, Saito, Takahara, Kato, & Hanaoka, 2001).
Eigenschaften
CAS-Nummer |
863382-83-6 |
|---|---|
Produktname |
Benzamide, 2-((3-chloro-4-hydroxybenzoyl)amino)-N-(2-(2-methoxyphenyl)ethyl)-5-phenoxy- |
Molekularformel |
C29H25ClN2O5 |
Molekulargewicht |
517 g/mol |
IUPAC-Name |
3-chloro-4-hydroxy-N-[2-[2-(2-methoxyphenyl)ethylcarbamoyl]-4-phenoxyphenyl]benzamide |
InChI |
InChI=1S/C29H25ClN2O5/c1-36-27-10-6-5-7-19(27)15-16-31-29(35)23-18-22(37-21-8-3-2-4-9-21)12-13-25(23)32-28(34)20-11-14-26(33)24(30)17-20/h2-14,17-18,33H,15-16H2,1H3,(H,31,35)(H,32,34) |
InChI-Schlüssel |
KDBZEGIJKPPLLA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)O)Cl |
Kanonische SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)O)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-856; BMS 856; BMS856; UNII-7IQ5DK4G01; 7IQ5DK4G01. |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

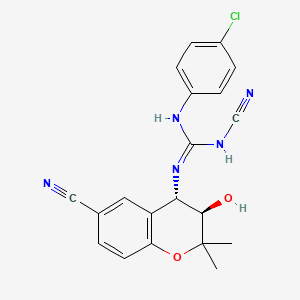
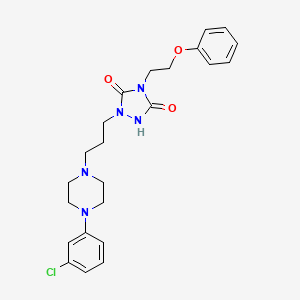
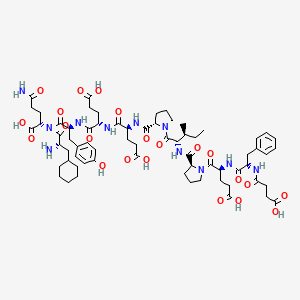
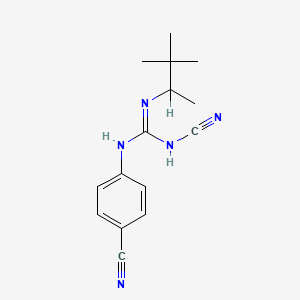
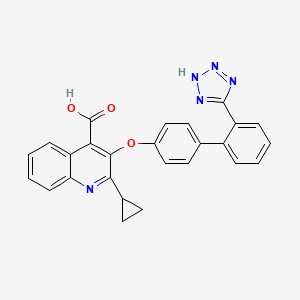
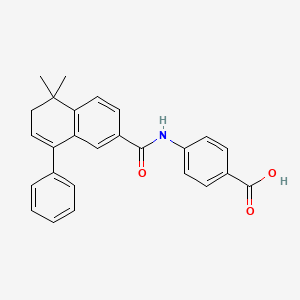
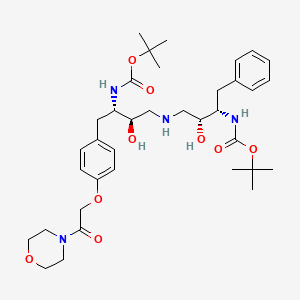
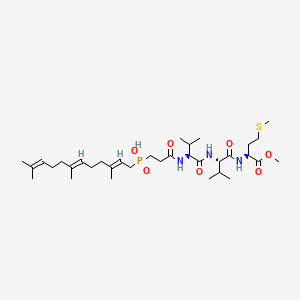
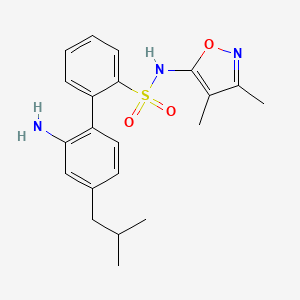
![N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide](/img/structure/B1667174.png)
